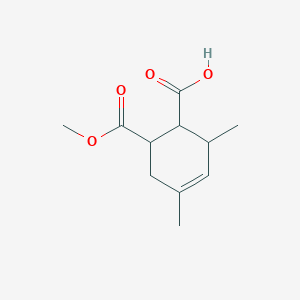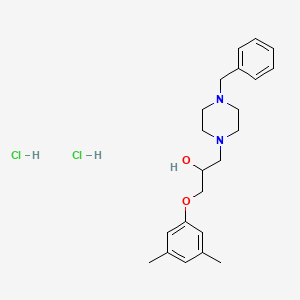![molecular formula C20H25N3O4S B4923105 N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide, commonly known as MS-275, is a potent class I histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been found to have potential therapeutic applications in cancer treatment and other diseases. The compound has been extensively studied in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented.
Mechanism of Action
MS-275 exerts its anti-tumor activity by inhibiting the activity of class I N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides, which are enzymes that play a key role in epigenetic regulation of gene expression. N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide activity by MS-275 leads to increased acetylation of histones, which results in chromatin relaxation and increased transcriptional activity of tumor suppressor genes.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-dependent pathways. It also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. MS-275 has also been found to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has potent anti-tumor activity and can be used to study the role of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides in cancer progression and the development of resistance to chemotherapy and radiation therapy. However, MS-275 also has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. It can also cause toxicity in normal cells at high concentrations.
Future Directions
There are several future directions for research on MS-275. One area of focus is the development of more potent and selective N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide inhibitors that can overcome the limitations of MS-275. Another area of interest is the study of the role of N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamides in other diseases, such as neurodegenerative disorders and inflammatory diseases. MS-275 has also been found to have potential applications in combination therapy with other anti-cancer agents, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of MS-275 involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with piperazine in the presence of sodium hydride and the subsequent reaction of the resulting intermediate with N-(3-bromopropyl)benzenesulfonamide. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
MS-275 has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. The compound has been found to have potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-18-9-7-17(8-10-18)22-13-15-23(16-14-22)20(24)11-12-21-28(25,26)19-5-3-2-4-6-19/h2-10,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRNPCFAKYYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{3-[4-(4-Methoxyphenyl)piperazino]-3-oxopropyl}-1-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)
![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![1-{2-[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4923062.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)
![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)
![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)


![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)